molecular formula C5H9NO2 B176364 4-Methylmorpholin-2-one CAS No. 18424-96-9

4-Methylmorpholin-2-one

Cat. No.: B176364
CAS No.: 18424-96-9
M. Wt: 115.13 g/mol
InChI Key: NMAIBUJJZUMSPH-UHFFFAOYSA-N
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Description

4-Methylmorpholin-2-one, also known as 4-methyl-2-morpholinone, is an organic compound with the molecular formula C5H9NO2. It is a derivative of morpholine, characterized by the presence of a methyl group at the fourth position and a ketone group at the second position. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylmorpholin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with methyl iodide, followed by oxidation. The reaction conditions typically include the use of a solvent such as acetonitrile and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Methylmorpholin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methylmorpholin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biomolecules makes it valuable in biochemical research.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug intermediate. It serves as a building block for the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 4-Methylmorpholin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and functional groups. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it can modulate receptor activity by interacting with binding sites, leading to altered cellular responses .

Comparison with Similar Compounds

    4-Methylmorpholine: This compound is structurally similar but lacks the ketone group at the second position.

    N-Methylmorpholine: Another related compound, differing by the presence of a methyl group on the nitrogen atom.

Uniqueness: 4-Methylmorpholin-2-one stands out due to its unique combination of a methyl group and a ketone group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

4-methylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-2-3-8-5(7)4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAIBUJJZUMSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334070
Record name N-methyl-2-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18424-96-9
Record name N-methyl-2-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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